rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans
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Overview
Description
Rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The compound is often used in pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans typically involves the use of chiral building blocks and stereoselective reactions. One common method includes the use of biocatalysis to achieve the desired stereochemistry. For instance, enzymes can be employed to catalyze the formation of the oxan ring with the correct stereochemistry . The reaction conditions often involve mild temperatures and neutral pH to maintain enzyme activity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale biocatalytic processes. These processes are optimized for high yield and purity, often using immobilized enzymes to facilitate the reaction and simplify product separation . The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxanones.
Reduction: Reduction reactions can convert it into different amino alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are commonly used.
Major Products Formed
The major products formed from these reactions include oxanones, amino alcohol derivatives, and various substituted oxan derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Rac-(3R,4S)-4-fluorooxolan-3-amine hydrochloride, trans
- Rac-(3R,4S)-4-azidooxan-3-amine hydrochloride, trans
- Rac-(3R,4S)-4-methoxyoxolan-3-yl-methanamine hydrochloride, trans
Uniqueness
Rac-(3R,4S)-4-aminooxan-3-ol hydrochloride, trans is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities. This uniqueness makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
215941-06-3 |
---|---|
Molecular Formula |
C5H12ClNO2 |
Molecular Weight |
153.6 |
Purity |
91 |
Origin of Product |
United States |
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